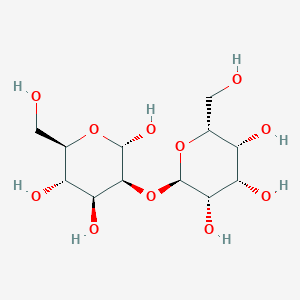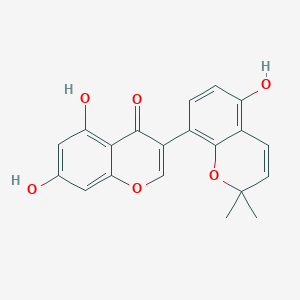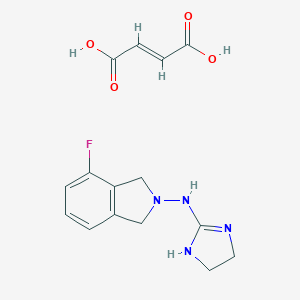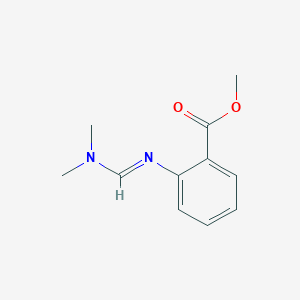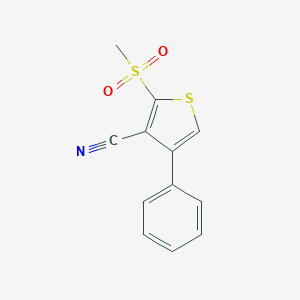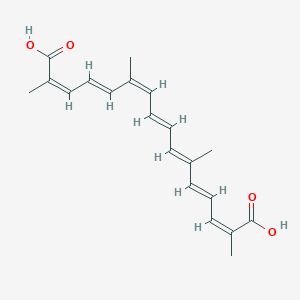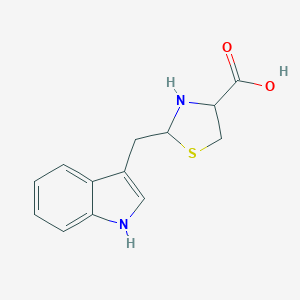
(S)-1-Boc-2-(氨基甲基)吡咯烷
描述
“(S)-1-Boc-2-(aminomethyl)pyrrolidine” is a chiral vicinal diamine . It is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of derivatives of (S)-1-Boc-2-(aminomethyl)pyrrolidine often starts from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways, both starting from catechol sulfate .Molecular Structure Analysis
The molecular structure of (S)-1-Boc-2-(aminomethyl)pyrrolidine is characterized by a five-membered pyrrolidine ring. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用
Organic Synthesis Intermediary
(S)-1-Boc-2-(aminomethyl)pyrrolidine serves as an important intermediate in organic synthesis. Its structure allows for the introduction of chirality into synthetic compounds, which is crucial for the development of enantiomerically pure pharmaceuticals. The compound’s reactivity and stability under various conditions make it a versatile building block for constructing complex organic molecules .
Chiral Building Block
The chiral nature of (S)-1-Boc-2-(aminomethyl)pyrrolidine makes it an excellent candidate for use as a chiral building block in synthetic chemistry. It can be used to induce stereochemistry in the synthesis of biologically active molecules, which is essential for drugs that require specific enantiomeric forms to be effective .
Asymmetric Organocatalysis
This compound has applications in asymmetric organocatalysis, a branch of catalysis that focuses on inducing chirality during chemical reactions. It can be used to create organocatalysts that facilitate reactions such as the asymmetric aldol reaction, which is fundamental in the synthesis of various natural products and pharmaceuticals .
Heterocyclic Compound Synthesis
As a heterocyclic compound, (S)-1-Boc-2-(aminomethyl)pyrrolidine is used in the synthesis of other heterocycles, which are ring structures containing at least one atom other than carbon. These heterocycles are commonly found in many drugs and agrochemicals due to their diverse pharmacological properties .
Ligand Synthesis
The compound is also utilized in the synthesis of ligands for metal-catalyzed reactions. Ligands are molecules that bind to a central metal atom to form a coordination complex. The pyrrolidine ring in the compound can act as a donor site, coordinating with metals to create catalysts for various chemical transformations .
Medicinal Chemistry
In medicinal chemistry, (S)-1-Boc-2-(aminomethyl)pyrrolidine is used to develop new drugs. Its incorporation into drug candidates can enhance their pharmacokinetic properties, such as solubility and metabolic stability, which are critical for the drug’s efficacy and safety profile .
Bioactive Molecule Development
The pyrrolidine ring is a common feature in bioactive molecules, which are compounds that have an effect on living organisms. (S)-1-Boc-2-(aminomethyl)pyrrolidine can be used to synthesize novel bioactive molecules with potential therapeutic applications, such as antiviral, antibacterial, or anticancer agents .
Enantioselective Synthesis
Lastly, (S)-1-Boc-2-(aminomethyl)pyrrolidine plays a role in enantioselective synthesis, which is the process of creating one enantiomer preferentially over another. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its enantiomeric form .
安全和危害
作用机制
Target of Action
The compound “(S)-1-Boc-2-(aminomethyl)pyrrolidine” is a pyrrolidine derivative . Pyrrolidine derivatives are known to interact with a variety of targets, including kinases .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical processes . For example, they have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly impact its bioavailability and efficacy .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that environmental factors can greatly influence the action of a compound .
属性
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXYCNKQQJEED-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363709 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-(aminomethyl)pyrrolidine | |
CAS RN |
119020-01-8 | |
| Record name | tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



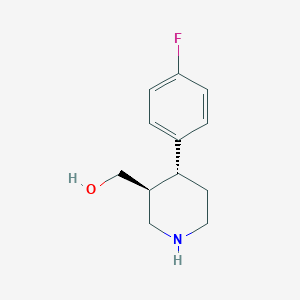

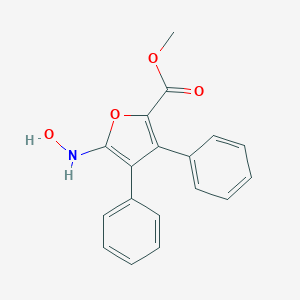
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

